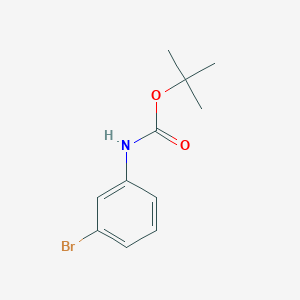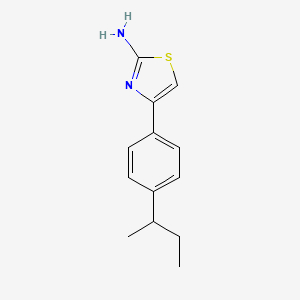![molecular formula C10H15ClN2O B1271462 N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride CAS No. 849020-90-2](/img/structure/B1271462.png)
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Vue d'ensemble
Description
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound that can be synthesized through various chemical reactions involving amines and acyl chlorides. The compound is structurally related to other acetamide derivatives, which have been studied for their potential applications in medicine and other fields. For instance, similar compounds have been investigated for their hydrogen-bonding properties in crystalline forms , as precursors in the synthesis of anti-tuberculosis drugs , and for their inhibitory activity on detrusor contraction .
Synthesis Analysis
The synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not directly described in the provided papers, but related compounds have been synthesized through multi-step reactions involving acetylation, esterification, and ester interchange steps . For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized with high yields using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . These methods could potentially be adapted for the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide group, which can form hydrogen bonds with other molecules. In the case of N-phenyl-2-hydroxyacetamide, the molecule is non-planar, and the hydroxyl group is in a trans position to the carbonyl oxygen atom, forming one-dimensional chains through hydrogen bonding . Similarly, N-((Diphenylamino)methyl)acetamide exhibits dihedral angles between the phenyl rings and forms extended chains in the crystal structure through hydrogen bonds . These structural features are likely to be present in N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride as well.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those that lead to the formation of heterocyclic compounds. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give 2-acylamino-3-arylamino-1,4-naphthoquinones and with bifunctional aromatic amines to yield angular heterocyclic compounds . These reactions suggest that N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could also participate in similar reactions to form new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be determined through various spectroscopic techniques. For example, IR and MS spectroscopy were used to analyze the products of the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, and their characteristic peaks were assigned . The crystal structures of related compounds have been determined using X-ray crystallography, revealing details about their molecular geometry and intermolecular interactions . These techniques could be applied to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride to fully characterize its physical and chemical properties.
Applications De Recherche Scientifique
Radioreceptor Assays
N-methylacetamide derivatives like cetamolol hydrochloride have been utilized in radioreceptor assays to measure serum drug levels. This technique involves the competition of serum extracts containing cetamolol with labeled compounds for binding sites in rat lung samples (Stern, 1984).
Synthesis and Structure-Activity Relationships
Compounds structurally similar to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride have been synthesized and examined for their inhibitory activity on detrusor contraction, a significant aspect of overactive bladder treatments (Take et al., 1992).
Herbicide Research
Chloroacetanilide herbicides and dichloroacetamide safeners, which are structurally similar to N-methylacetamide, have been studied for their metabolism and mode of action in agricultural applications. Specific labeling techniques have been developed for these studies (Latli & Casida, 1995).
Anthelminthic Development
Similar compounds, such as amidantel (a new aminophenylamidine), have shown significant anthelminthic spectrum in rodents and dogs, indicating potential for veterinary applications (Wollweber et al., 1979).
Antimalarial Activity
N-methylacetamide derivatives have been synthesized and tested for antimalarial activity, demonstrating significant potential against resistant strains of parasites (Werbel et al., 1986).
Comparative Metabolism Studies
Studies have been conducted on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).
Synthesis and Characterization
Research into the synthesis and characterization of N-methylacetamide derivatives, like 2-hydroxy-N-methyl-N-phenyl-acetamide, has contributed to understanding the structural and chemical properties of these compounds (Zhong-cheng & Shu, 2002).
Chemoselective Acetylation
N-methylacetamide derivatives have been used in chemoselective acetylation processes, crucial for the synthesis of intermediates in antimalarial drugs (Magadum & Yadav, 2018).
Kinetics and Mechanism Studies
Investigations into the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water have offered insights into reaction pathways and stability (Duan et al., 2010).
Anticonvulsant Activity
Research has been conducted on N-substituted acetamide derivatives for their anticonvulsant activity, highlighting the potential therapeutic applications of these compounds (Kohn et al., 1991).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFERYIAUVCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375425 | |
| Record name | N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
CAS RN |
849020-90-2 | |
| Record name | N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)



![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)
![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)
